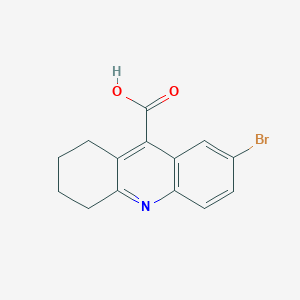

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37509-14-1 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Pfitzinger Reaction with Brominated Isatin Precursors

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. For 7-bromo derivatives, brominated isatin and 1,3-cyclohexanedione are condensed under acidic conditions.

Procedure:

Reagents :

- 5-Bromoisatin (1 eq)

- 1,3-Cyclohexanedione (1.2 eq)

- KOH (2 eq) in ethanol/water (3:1)

- HCl for acidification

Steps :

- Reflux the mixture at 80°C for 8–12 hours.

- Acidify with HCl to pH 2–3 to precipitate the product.

- Purify via recrystallization (ethyl acetate/petroleum ether).

Key Insight:

The reaction’s efficiency depends on the electron-withdrawing effect of the bromine substituent, which enhances cyclization.

Bromination of Pre-Formed Tetrahydroacridine Carboxylic Acid

Post-synthesis bromination allows precise control over substituent placement. This method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) .

Procedure:

Reagents :

- 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1 eq)

- NBS (1.1 eq)

- Dibenzoyl peroxide (catalyst) in CCl₄

Steps :

- Stir the mixture at 0–5°C for 4 hours.

- Quench with NaHSO₃, extract with dichloromethane, and concentrate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Insight:

Regioselectivity is influenced by the directing effect of the carboxylic acid group, favoring bromination at the 7-position.

Multi-Step Synthesis from Bromoaniline and Dimedone

A modular approach starts with 3-bromoaniline and dimedone , proceeding through condensation and cyclization.

Procedure:

Step 1 – Condensation :

- React 3-bromoaniline (1 eq) with dimedone (1 eq) in acetic acid at 120°C for 6 hours to form a tetrahydroacridine intermediate.

Step 2 – Carboxylation :

Key Insight:

The use of CuI/L-proline enhances carboxylation efficiency by stabilizing the transition state.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Catalyst Selection

Temperature Control

Scientific Research Applications

Chemistry: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Acridine derivatives are known for their ability to intercalate with DNA, making them useful in studying DNA interactions and as potential anticancer agents.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Acridine derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease.

Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of compounds with specific color properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules such as DNA and enzymes. As an acridine derivative, it can intercalate with DNA, disrupting the normal function of the DNA molecule. This property is exploited in its potential use as an anticancer agent. Additionally, its ability to inhibit acetylcholinesterase makes it a candidate for the treatment of neurodegenerative diseases. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridine-9-carboxylic acid: Lacks the bromine atom at the 7-position, making it less reactive in certain chemical reactions.

9-Amino-1,2,3,4-tetrahydroacridine: Contains an amino group instead of a carboxylic acid group, leading to different chemical properties and biological activities.

7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to the presence of the bromine atom at the 7-position. This substitution enhances its reactivity in nucleophilic substitution reactions and can influence its biological activity. The bromine atom also contributes to the compound’s potential as a fluorescent probe, making it valuable in various research applications.

Biological Activity

Overview

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of acridine, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in treating various neurological disorders and cancers. Its mechanism of action primarily involves interactions with DNA and enzymes, leading to significant biological effects.

The biological activity of this compound can be largely attributed to its role as a DNA intercalator . This means it can insert itself between DNA base pairs, disrupting normal DNA replication and transcription processes. Such interference can lead to cell death in rapidly dividing cells, making it a candidate for anticancer therapies.

Additionally, this compound has been shown to inhibit acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

- Cytotoxicity Studies : In vitro studies showed that this compound exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values indicated varying degrees of effectiveness across different cell types .

- Cholinesterase Inhibition : A study reported that compounds similar to this compound displayed selective inhibition of butyrylcholinesterase (BuChE) with IC50 values ranging from 24 to 607 nM. This suggests its potential utility in treating cognitive disorders .

- Neuroprotective Properties : In experiments assessing oxidative stress responses, the compound demonstrated significant neuroprotective activity by maintaining cell viability in the presence of harmful free radicals .

Comparative Analysis with Similar Compounds

The following table compares this compound with other acridine derivatives:

| Compound | Target Activity | IC50 (nM) |

|---|---|---|

| This compound | AChE Inhibition | Not specified |

| 9-Amino-1,2,3,4-tetrahydroacridine | Cholinesterase Inhibition | 25 |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Anticancer Properties | Varies |

Q & A

Q. What are the recommended synthetic routes for 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted isatins with cyclic ketones. For example, a modified procedure (similar to ) involves:

- Step 1 : Condensation of brominated precursors under reflux with a catalyst (e.g., acetic acid).

- Step 2 : Cyclization under controlled temperature (e.g., 80–100°C) to form the tetrahydroacridine backbone.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve ≥95% purity .

Q. Key Analytical Data :

| Parameter | Value (from 7-Bromo analog) | Source |

|---|---|---|

| Melting Point | 287–288°C | |

| ¹H NMR (DMSO-d₆) | δ 2.13–2.23 (m, 2H), 8.00 (d, 1H) | |

| Purity Assessment | HPLC (C18 column, UV detection) |

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : Confirm the presence of the tetrahydroacridine ring (e.g., methylene protons at δ 2.13–3.26) and bromine substitution (aromatic protons at δ 7.91–8.06) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 306.16 for C₁₄H₁₂BrNO₂) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages (e.g., C: 54.56%, H: 3.95% for C₁₄H₁₂BrNO₂) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Optimization Strategies :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Case Study : A 15% yield increase was achieved by switching from ethanol to DMF under microwave conditions (100°C, 30 min) .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent Variation : Synthesize analogs (e.g., 7-chloro or 7-fluoro derivatives) and compare bioactivity.

- Biological Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How should researchers address contradictions in biological activity data across studies?

- Comparative Analysis : Replicate experiments under standardized conditions (pH, temperature, cell lines).

- Meta-Analysis : Aggregate data from analogs (e.g., 6,7-dimethoxyacridine derivatives) to identify trends in substituent effects .

- Control Experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .

Q. What are the best practices for evaluating the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.